2-Methyl-3-methylidene-2-(2-phenylethyl)-2,3-dihydro-1H-inden-1-one
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Overview
Description
2-Methyl-3-methylidene-2-(2-phenylethyl)-2,3-dihydro-1H-inden-1-one is a complex organic compound with a unique structure that includes an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-methylidene-2-(2-phenylethyl)-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Combining an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, followed by dehydration to yield an α,β-unsaturated ketone.
Friedel-Crafts Alkylation: Using a Lewis acid catalyst to alkylate the aromatic ring with an alkyl halide.
Cyclization Reactions: Forming the indene ring structure through intramolecular cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalyst Selection: Choosing appropriate catalysts to enhance reaction rates and selectivity.
Temperature Control: Maintaining optimal temperatures to favor desired reaction pathways.
Purification Techniques: Using distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-methylidene-2-(2-phenylethyl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Using reducing agents to convert the compound into alcohols or alkanes.
Substitution: Halogenation, nitration, or sulfonation reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying biochemical pathways and interactions.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Methyl-3-methylidene-2-(2-phenylethyl)-2,3-dihydro-1H-inden-1-one exerts its effects involves interactions with molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Interacting with cellular receptors to modulate biological responses.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-methylidene-2-(2-phenylethyl)-2,3-dihydro-1H-inden-1-one: can be compared with other indene derivatives and related compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methylidene and phenylethyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
88096-23-5 |
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Molecular Formula |
C19H18O |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
2-methyl-3-methylidene-2-(2-phenylethyl)inden-1-one |
InChI |
InChI=1S/C19H18O/c1-14-16-10-6-7-11-17(16)18(20)19(14,2)13-12-15-8-4-3-5-9-15/h3-11H,1,12-13H2,2H3 |
InChI Key |
GIPFQIRYVXDISL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C)C2=CC=CC=C2C1=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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